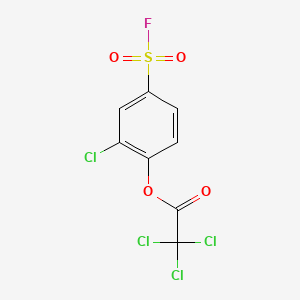
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzenesulfonyl fluoride group, a 3-chloro-4-hydroxy substitution, and a trichloroacetate moiety. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by chlorination and hydroxylation. The final step involves the introduction of the trichloroacetate group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The presence of the sulfonyl fluoride group makes it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction can convert it to an alcohol.
Esterification and hydrolysis: The trichloroacetate group can participate in esterification reactions, forming esters, and can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include substituted benzenes, esters, and various organic intermediates that can be further utilized in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and as a protecting group for hydroxyl functionalities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The hydroxyl and trichloroacetate groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonyl chloride, 3,4-dichloro-
- Benzenesulfonyl fluoride, 4-chloro-3-nitro-
- 3-Chloro-4-hydroxybenzenesulfonyl fluoride
Uniqueness
Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
23379-03-5 |
|---|---|
Molekularformel |
C8H3Cl4FO4S |
Molekulargewicht |
356.0 g/mol |
IUPAC-Name |
(2-chloro-4-fluorosulfonylphenyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H3Cl4FO4S/c9-5-3-4(18(13,15)16)1-2-6(5)17-7(14)8(10,11)12/h1-3H |
InChI-Schlüssel |
OCTQHHDGKHCYKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


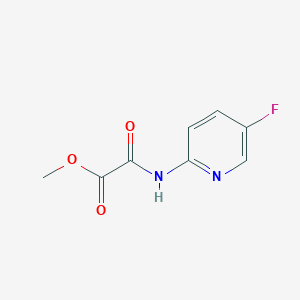
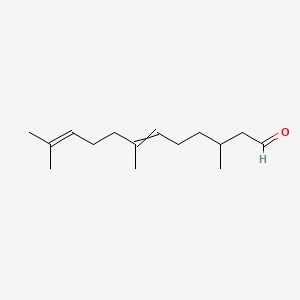
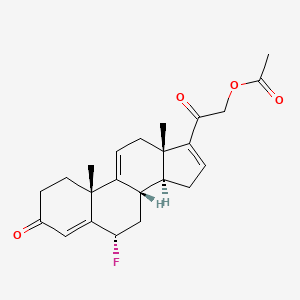

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
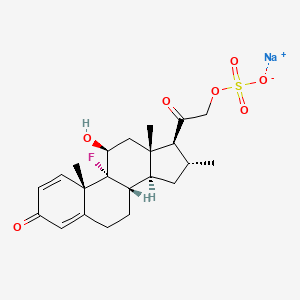
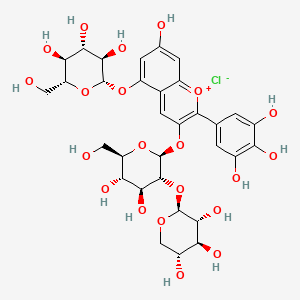
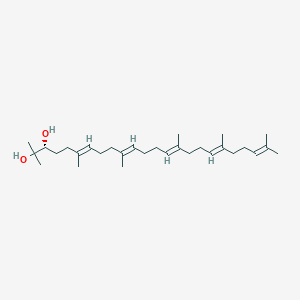

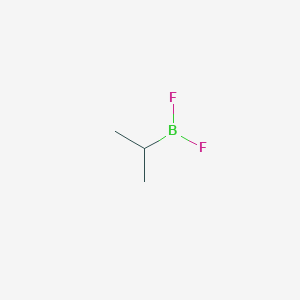
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)


